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Compound of Interest

Compound Name: 2-Methyl-1H-indol-5-ol

Cat. No.: B079029

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Methyl-1H-indol-5-ol, tailored for researchers, scientists, and professionals in drug
development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such
spectra, and illustrates the typical workflow for spectroscopic analysis.

Please note: While extensive searches have been conducted, experimentally determined and
publicly available datasets for 2-Methyl-1H-indol-5-ol are limited. The data presented in the
following tables are therefore predicted values based on the analysis of its chemical structure
and comparison with similar indole derivatives. These predictions serve as a reference for
researchers in the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The molecular structure of 2-Methyl-1H-indol-5-ol is foundational to predicting its
spectroscopic behavior. The presence of an indole ring system, a methyl group, and a hydroxyl
group gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.[1]
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H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the N-H and O-H protons, and the methyl group protons. The chemical shifts

are influenced by the electron-donating and withdrawing effects of the substituents on the

indole ring.

Table 1: Predicted *H NMR Data for 2-Methyl-1H-indol-5-ol

Proton Assignment

Predicted Chemical Shift

Predicted Multiplicity

(5, ppm)

H on N-1 7.8-8.2 Broad Singlet

Hon C-7 70-7.2 Doublet

Hon C-4 6.8-7.0 Singlet

Hon C-6 6.6 -6.8 Doublet of Doublets
Hon C-3 6.0-6.2 Singlet

OH on C-5 45-55 Broad Singlet
CHson C-2 23-25 Singlet

13C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of

distinct carbon environments in the molecule.

Table 2: Predicted 13C NMR Data for 2-Methyl-1H-indol-5-ol
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-5 148 - 152

C-2 135- 138

C-7a 130 - 133

C-3a 128 - 130

C-7 110 - 113

C-4 105 - 108

C-6 102 - 105

C-3 98 - 101

C (Methyl) 12 - 15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.

Table 3: Predicted IR Absorption Data for 2-Methyl-1H-indol-5-ol

. Predicted Absorption ] .
Functional Group - ( 1 Vibration Type
ange (cm~

O-H (Phenolic) 3200 - 3600 Stretching (Broad)
N-H (Indole) 3300 - 3500 Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Aliphatic) 2850 - 3000 Stretching
C=C (Aromatic) 1500 - 1600 Stretching
C-O (Phenolic) 1200 - 1260 Stretching

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b079029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Methyl-1H-indol-5-0l (CoHaNO), the exact mass is approximately
147.0684 g/mol .[2]

Table 4: Predicted Mass Spectrometry Data for 2-Methyl-1H-indol-5-ol

m/z Value (Predicted) Interpretation

147 Molecular lon (M%)

132 Loss of a methyl group (M+ - CHs)

118 Loss of an ethyl group (M* - C2Hs) or
subsequent fragmentation

91 Tropylium ion or related fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-
specific parameters may require optimization.

NMR Spectroscopy Protocol

e Sample Preparation: Dissolve 5-10 mg of purified 2-Methyl-1H-indol-5-ol in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or Methanol-da4). The
choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (NH
and OH).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to O ppm.

o Data Acquisition: Transfer the solution to a clean NMR tube. Acquire *H and 3C NMR
spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D
experiments are typically sufficient for initial characterization. For unambiguous assignments,
2D NMR experiments like COSY, HSQC, and HMBC can be performed.

IR Spectroscopy Protocol

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b079029?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1H-indol-5-ol
https://www.benchchem.com/product/b079029?utm_src=pdf-body
https://www.benchchem.com/product/b079029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a
small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium
bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent
pellet using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record
the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of a pure KBr
pellet should be taken and subtracted from the sample spectrum.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent like methanol, acetonitrile, or a mixture with water.

« lonization: Introduce the sample into the mass spectrometer. Electron lonization (El) is a
common technique for volatile compounds and provides detailed fragmentation patterns.
Electrospray lonization (ESI) is a softer ionization technique often used with LC-MS, which
typically results in a prominent molecular ion peak.

o Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z). A detector records the abundance of each ion, generating a mass spectrum. High-
resolution mass spectrometry (HRMS) can be used to determine the elemental composition
of the molecule and its fragments with high accuracy.

Spectroscopic Analysis Workflow

The identification and characterization of a compound like 2-Methyl-1H-indol-5-ol is a
systematic process involving the integration of data from multiple spectroscopic techniques.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1H-indol-5-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079029#spectroscopic-data-of-2-methyl-1h-indol-5-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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